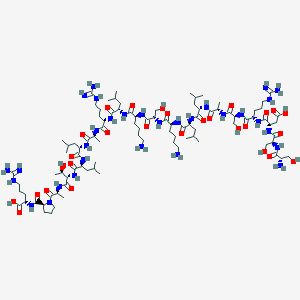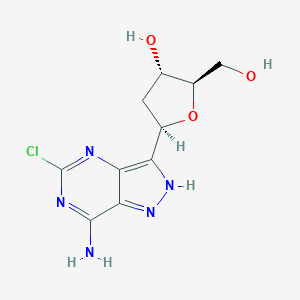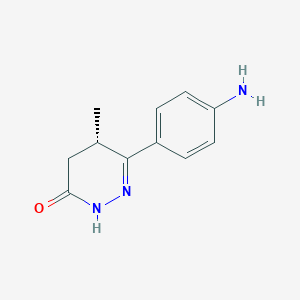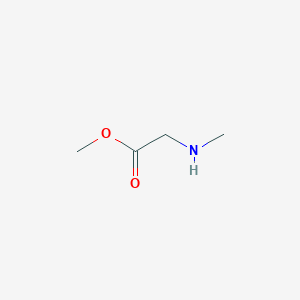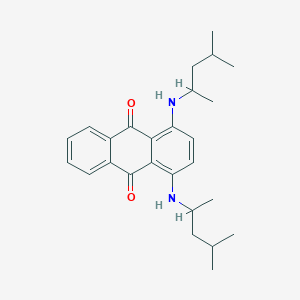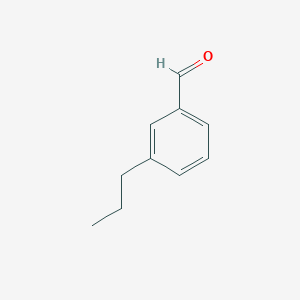
2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a synthetic organic compound with the molecular formula C18H31ClN2O2S and a molecular weight of 375 g/mol. This compound is known for its unique chemical structure, which includes an amino group, a pentyloxy group, and a thiobenzoic acid ester, making it a versatile molecule in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-2-pentyloxythiobenzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in industrial settings to achieve the desired quality standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Procaine hydrochloride: Similar in structure but lacks the pentyloxy group.
Benzocaine: Contains an amino group and an ester group but differs in the alkyl chain length.
Tetracaine hydrochloride: Similar ester and amino groups but with different alkyl substitutions.
Uniqueness
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its biological activity .
Propiedades
Número CAS |
100311-10-2 |
|---|---|
Fórmula molecular |
C18H31ClN2O2S |
Peso molecular |
375 g/mol |
Nombre IUPAC |
2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O2S.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H |
Clave InChI |
PCTWPGWWLUDMBT-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
SMILES canónico |
CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
Sinónimos |
BENZOIC ACID, 4-AMINO-2-PENTYLOXYTHIO-, S-(2-(DIETHYLAMINO)ETHYL) ESTE R, MONOHYD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


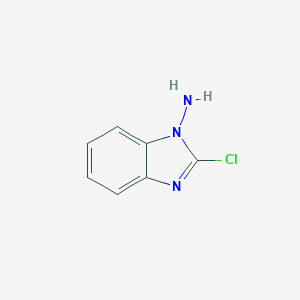
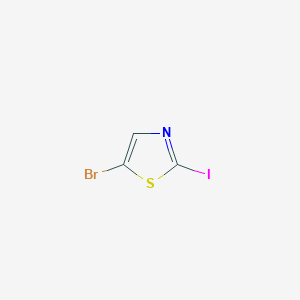
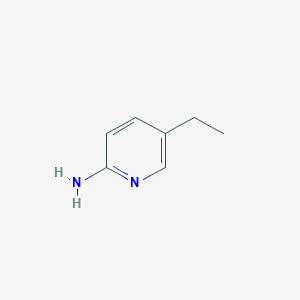
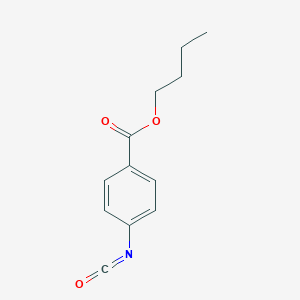
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)
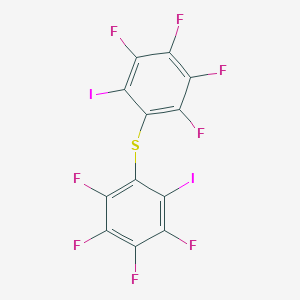
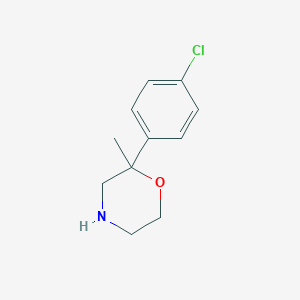
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
